Ac-Thr-Val-Ser-Phe-Asn-Phe-OH
Description
Contextualization of Peptide and Peptidomimetic Research in Chemical Biology
Peptides, which are short chains of amino acids, and their synthetic analogues, known as peptidomimetics, are central to a significant portion of modern chemical biology and pharmaceutical research. researchgate.net These molecules are lauded for their high target selectivity and are generally well-tolerated in biological systems. researchgate.net The scientific community has shown a growing interest in peptides, with numerous peptide-based therapeutics currently under clinical investigation for a wide array of diseases. researchgate.net
The primary challenge in harnessing the full potential of natural peptides lies in their inherent limitations, such as low stability and difficulty in crossing cellular membranes. researchgate.net To overcome these hurdles, researchers have developed various strategies, including the synthesis of peptidomimetics and the use of macrocyclization techniques to enhance the stability and biological activity of these molecules. researchgate.net These synthetic approaches allow for the creation of novel structures with improved properties, expanding the toolkit available for drug discovery and the study of complex biological processes. researchgate.netnih.gov
Origins and Initial Identification of Ac-Thr-Val-Ser-Phe-Asn-Phe-OH as a Research Target
The hexapeptide this compound emerged as a research target in studies focused on the synthesis of glycopeptides, specifically those of the mucin-type. Research dating back to 1999 describes the synthesis of an analog of this peptide, where a disaccharide (Gal-GalNAc) was attached to the threonine residue. nii.ac.jp This work was part of a broader effort to develop new strategies for the precise chemical and enzymatic synthesis of complex glycopeptides. nii.ac.jp The base peptide, this compound, was reported to be an inhibitor of HIV protease, which likely spurred its initial selection for these synthetic studies. nii.ac.jp
Overview of Key Academic Research Areas and Methodologies Applied to this compound
Research involving this compound has primarily centered on its use as a model peptide in the development and validation of advanced analytical and synthetic techniques.
One significant area of application has been in the advancement of mass spectrometry techniques. For instance, this peptide was a component of a model mixture used to test a novel microchip-based solid-phase extraction-gradient elution-mass spectrometry (SPE-GEMS) system. epfl.ch In these experiments, this compound, along with other peptides of varying molecular weights, was used to demonstrate the system's desalting properties and its efficiency in preconcentrating and separating components from dilute solutions. epfl.ch
The synthesis of this peptide is typically achieved through solid-phase peptide synthesis (SPPS), a cornerstone methodology in peptide chemistry. 20.210.105 This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin support. 20.210.105 The synthesis of this compound and its analogs has also been a platform for exploring enzymatic modifications, such as the addition of sialic acid to a glycosylated version of the peptide using sialyltransferase, to create artificial sialomucin-type glycopeptides. nii.ac.jp The structure and purity of the synthesized peptides are confirmed using techniques like amino acid analysis and MALDI-TOF mass spectrometry. nii.ac.jp
Below is a table summarizing the key research applications and methodologies involving this compound:
| Research Area | Methodology | Purpose of Using this compound |
| Analytical Chemistry | Microchip Solid-Phase Extraction-Gradient Elution-Mass Spectrometry (SPE-GEMS) | Component of a model peptide mixture to validate a new analytical platform for its preconcentration, separation, and desalting capabilities. epfl.ch |
| Synthetic Chemistry | Solid-Phase Peptide Synthesis (SPPS) | Standard synthesis of the peptide backbone for further modification and study. nii.ac.jp |
| Glycobiology/Enzymology | Enzymatic Glycosylation (Sialyltransferase) | Substrate for the enzymatic addition of sialic acid to a pre-glycosylated analog, demonstrating a combined chemical-enzymatic strategy for complex glycopeptide synthesis. nii.ac.jp |
| Biochemical Analysis | Amino Acid Analysis, MALDI-TOF Mass Spectrometry | Structural confirmation and characterization of the synthesized peptide and its derivatives. nii.ac.jp |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49N7O11/c1-19(2)29(43-35(52)30(20(3)45)38-21(4)46)34(51)42-27(18-44)33(50)39-24(15-22-11-7-5-8-12-22)31(48)40-25(17-28(37)47)32(49)41-26(36(53)54)16-23-13-9-6-10-14-23/h5-14,19-20,24-27,29-30,44-45H,15-18H2,1-4H3,(H2,37,47)(H,38,46)(H,39,50)(H,40,48)(H,41,49)(H,42,51)(H,43,52)(H,53,54)/t20-,24+,25+,26+,27+,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNZRAGZYMMOEX-QQMZDXHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C(C)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49N7O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
755.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Derivatization Strategies for Ac Thr Val Ser Phe Asn Phe Oh
Solid-Phase Peptide Synthesis (SPPS) Protocols and Optimizations
Solid-Phase Peptide Synthesis (SPPS) stands as the most prevalent method for the chemical synthesis of peptides. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple washing and filtration steps. researchgate.net
Fmoc/tBu Strategy in Ac-Thr-Val-Ser-Phe-Asn-Phe-OH Synthesis
The Fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely adopted method for SPPS due to its mild reaction conditions. chempep.comluxembourg-bio.com The synthesis of this compound via this strategy involves the sequential coupling of Fmoc-protected amino acids, starting from the C-terminal Phenylalanine, which is attached to a solid support resin.
The Nα-Fmoc protecting group is stable to acids but is readily removed by a secondary amine, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). peptide.com The side chains of the amino acids are protected by acid-labile groups, such as tert-butyl (tBu) for Threonine and Serine, and trityl (Trt) for Asparagine. peptide.com This orthogonal protection scheme allows for the selective deprotection of the Nα-amino group at each cycle without affecting the side-chain protecting groups. nih.gov
A typical synthetic cycle for each amino acid addition in the synthesis of this compound would involve the following steps:
Fmoc Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound peptide using a piperidine/DMF solution.
Washing: Thorough washing of the resin with DMF to remove excess piperidine and the Fmoc deprotection byproducts.
Coupling: Activation of the carboxyl group of the incoming Fmoc-amino acid and its subsequent coupling to the free N-terminal amine of the peptide chain.
Washing: Washing the resin with DMF to remove excess reagents and byproducts.
This cycle is repeated for each amino acid in the sequence. Upon completion of the peptide chain assembly, the N-terminal amine of Threonine is acetylated on-resin, typically using acetic anhydride (B1165640) and a non-nucleophilic base like diisopropylethylamine (DIEA). cem.de Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) with scavengers to prevent side reactions. luxembourg-bio.com
Table 1: Representative Side-Chain Protecting Groups for Fmoc/tBu SPPS of this compound
| Amino Acid | Side-Chain Protecting Group | Cleavage Condition |
| Threonine (Thr) | tert-butyl (tBu) | TFA |
| Serine (Ser) | tert-butyl (tBu) | TFA |
| Asparagine (Asn) | Trityl (Trt) | TFA |
Optimization Considerations: The sequence Thr-Val-Ser-Phe-Asn-Phe contains sterically hindered (Valine) and potentially aggregation-prone residues. To ensure high coupling efficiency, especially for the coupling of Fmoc-Val-OH, more potent activating reagents such as HBTU, HATU, or PyBOP are often employed. researchgate.netbachem.com Difficult couplings may require double coupling cycles or the use of elevated temperatures (microwave-assisted SPPS). cem.com Aggregation of the growing peptide chain can be mitigated by using specialized resins with polyethylene (B3416737) glycol (PEG) linkers, employing chaotropic salts, or incorporating pseudoproline dipeptides at the Val-Ser junction. chempep.compeptide.comacs.org
Boc Strategy and its Applicability
The tert-butyloxycarbonyl (Boc) strategy is an alternative to the Fmoc/tBu approach. In this method, the Nα-amino group is protected by the acid-labile Boc group, which is removed at each cycle with a moderately strong acid like TFA. The side-chain protecting groups are typically benzyl-based and are removed at the end of the synthesis using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). nih.gov
While the Boc strategy can be effective for synthesizing "difficult sequences" due to the ability of TFA to disrupt peptide aggregation, the requirement for harsh cleavage conditions limits its compatibility with certain modifications and requires specialized laboratory equipment. nih.govias.ac.in For a relatively short and unmodified peptide like this compound, the Fmoc/tBu strategy is generally preferred due to its milder conditions and broader compatibility. chempep.com
Automated Flow-Based Peptide Synthesis Considerations
Automated flow-based peptide synthesizers offer significant advantages in terms of speed and efficiency. nih.govamidetech.comnih.gov These systems utilize continuous flow of reagents through a column packed with the resin-bound peptide. This approach allows for rapid reagent exchange and efficient washing, dramatically reducing cycle times. Amide bond formation can be achieved in seconds, and a complete amino acid addition cycle can be completed in a few minutes. nih.govpentelutelabmit.com The synthesis of this compound on an automated flow synthesizer would follow the same chemical principles as batch SPPS but with significantly reduced synthesis time. nih.govnih.gov The high-throughput nature of these systems makes them ideal for the rapid synthesis of peptide libraries for screening purposes. nih.gov
Table 2: Comparison of Typical Cycle Times for a Single Amino Acid Addition
| Synthesis Method | Deprotection Time | Coupling Time | Washing Time | Total Cycle Time |
| Manual Batch SPPS | 20-30 min | 1-2 hours | 15-20 min | 1.5-3 hours |
| Automated Batch SPPS | 10-20 min | 30-60 min | 10-15 min | 50-95 min |
| Automated Flow SPPS | 1-3 min | 1-5 min | 1-2 min | 3-10 min |
Solution-Phase Peptide Synthesis Techniques for Fragment Condensation
Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), involves carrying out the coupling and deprotection reactions in a homogeneous solution. researchgate.net While stepwise synthesis in solution is laborious due to the need for purification after each step, the fragment condensation approach is a powerful strategy for the synthesis of larger peptides. creative-peptides.com
In this approach, smaller, protected peptide fragments are synthesized, purified, and then coupled together in solution. For this compound, a possible strategy would be the synthesis of two tripeptide fragments, such as Ac-Thr-Val-Ser-OH and H-Phe-Asn-Phe-OH. These fragments would be prepared using solution-phase or solid-phase methods, and then coupled together using a coupling reagent with a low risk of racemization, such as EDC/HOBt or COMU. americanpeptidesociety.org This method is particularly advantageous for large-scale synthesis where the purification of intermediates is feasible. researchgate.net
Chemoenzymatic Synthesis Approaches for Modified this compound
Chemoenzymatic peptide synthesis utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds in a regio- and stereoselective manner. nih.gov This approach offers several advantages, including mild reaction conditions and the absence of racemization. nih.gov For the synthesis of this compound, a chemoenzymatic ligation strategy could be employed. For instance, a chemically synthesized peptide fragment, such as Ac-Thr-Val-Ser-salicylaldehyde ester, could be ligated to a H-Phe-Asn-Phe-OH fragment in the presence of a suitable enzyme or chemical ligation agent. acs.org Peptide asparaginyl ligases (PALs) are a class of enzymes that can catalyze the formation of a peptide bond at the C-terminus of an asparagine residue, which could be a potential strategy for the Phe-Asn bond formation in this peptide. nih.gov
Post-Synthetic Modifications and Derivatization
Post-synthetic modifications can be introduced to this compound to modulate its properties or to attach labels for analytical purposes. The N-terminal acetylation is typically performed as the final step on the solid support before cleavage. cem.de
The side chains of Threonine and Serine contain hydroxyl groups that can be sites for various modifications, such as phosphorylation or glycosylation. peptide.com Late-stage modification of serine residues to noncanonical amino acids can also be achieved through radical-mediated deoxygenative functionalization. nih.gov The phenyl groups of the Phenylalanine residues can be derivatized through various aromatic substitution reactions, although this would require careful selection of reaction conditions to avoid modification of other parts of the peptide. acs.org The primary amide of the Asparagine side chain can also be a target for specific modifications. Derivatization of the entire peptide with reagents like phenylisothiocyanate (PITC) can be used for amino acid analysis to confirm the peptide's composition. springernature.com
Table of Compound Names
| Abbreviation | Full Name |
| Ac | Acetyl |
| Thr | Threonine |
| Val | Valine |
| Ser | Serine |
| Phe | Phenylalanine |
| Asn | Asparagine |
| OH | Hydroxyl |
| SPPS | Solid-Phase Peptide Synthesis |
| Fmoc | 9-fluorenylmethyloxycarbonyl |
| tBu | tert-butyl |
| Boc | tert-butyloxycarbonyl |
| Trt | Trityl |
| DMF | N,N-dimethylformamide |
| DIEA | N,N-Diisopropylethylamine |
| TFA | Trifluoroacetic acid |
| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| PEG | Polyethylene glycol |
| HF | Hydrogen fluoride |
| TFMSA | Trifluoromethanesulfonic acid |
| LPPS | Liquid-Phase Peptide Synthesis |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| HOBt | Hydroxybenzotriazole |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate |
| PALs | Peptide Asparaginyl Ligases |
| PITC | Phenylisothiocyanate |
N-terminal Acetylation and Other Capping Strategies
N-terminal acetylation is a common modification in peptide synthesis, often performed to mimic native proteins, increase stability against enzymatic degradation, and remove the positive charge from the N-terminal amine. jpt.com For this compound, the N-terminal threonine is acetylated. This modification can be readily achieved on the solid-phase support after the completion of the peptide chain assembly.
A standard protocol for on-resin N-terminal acetylation involves treating the peptide-resin with a solution of acetic anhydride. wpmucdn.com A typical reagent mixture is 10% acetic anhydride in a solvent like N,N-dimethylformamide (DMF). cem.de The reaction is generally carried out for a short period, for instance, 20 minutes, and may be repeated to ensure complete capping. wpmucdn.com The progress of the acetylation can be monitored by a ninhydrin (B49086) test, which will be negative for a fully capped peptide.
Table 1: Common Reagents and Conditions for N-terminal Acetylation
| Reagent | Solvent | Reaction Time | Scale |
| 10% Acetic Anhydride | N,N-Dimethylformamide (DMF) | 20 minutes (repeated once) | 0.10 mmol |
| Acetic Anhydride/Pyridine/Benzene | - | 2 x 10 minutes | Not specified |
This table presents generalized conditions. Specific parameters may vary depending on the peptide sequence and solid support.
C-terminal Derivatization Strategies
The C-terminus of a peptide, in this case, the hydroxyl group of the C-terminal phenylalanine, offers another site for modification. C-terminal derivatization can significantly impact a peptide's stability, charge, and biological activity. bachem.com One of the most common C-terminal modifications is amidation, which replaces the C-terminal carboxyl group with an amide. This modification removes the negative charge and can enhance the peptide's resistance to proteolysis and, in some cases, its biological activity. bachem.comacs.org
For the synthesis of a C-terminally amidated analog of the target peptide, a Rink amide resin would be utilized during solid-phase peptide synthesis (SPPS). pacific.edu Upon cleavage from this resin, the peptide is released with a C-terminal amide instead of a carboxylic acid.
Other C-terminal derivatizations include esterification or the attachment of more complex moieties like fluorescent reporters or drug molecules. These modifications are typically introduced after the peptide has been cleaved from the solid support, often employing solution-phase coupling chemistry. The choice of derivatization strategy depends on the desired final properties and application of the peptide.
Table 2: Examples of C-terminal Derivatization Strategies
| Modification | Method | Purpose |
| Amidation | Use of an amide-generating resin (e.g., Rink Amide) during SPPS. | Neutralize charge, increase stability, mimic native peptides. bachem.comacs.org |
| Esterification | Reaction of the C-terminal carboxylic acid with an alcohol in the presence of a coupling agent. | Prodrug design, modification of solubility and pharmacokinetic properties. acs.org |
| Conjugation | Solution-phase coupling of a molecule (e.g., fluorophore, drug) to the C-terminal carboxylic acid. | Creation of probes for imaging or targeted delivery. |
Site-Specific Side Chain Modifications for Functional Probes
The amino acid side chains of Thr, Val, Ser, Phe, and Asn in this compound provide multiple opportunities for site-specific modifications to create functional probes for various biological studies.
Serine and Threonine: The hydroxyl groups of serine and threonine are primary targets for modification. A notable method involves a phosphorylation-enabled, deoxygenative approach that can convert a serine residue into a variety of noncanonical amino acids. acs.org This late-stage modification allows for the introduction of diverse functionalities. Another strategy for serine involves its selective modification using phosphorus(V)-based reagents to introduce a stable phosphorothioate (B77711) linkage, which is tolerant of other nucleophilic amino acid side chains. nih.gov
Phenylalanine: The aromatic ring of phenylalanine can be modified through methods like palladium-catalyzed C-H functionalization. This allows for the introduction of various groups, such as olefins, directly onto the phenyl ring, providing a powerful tool for postsynthetic peptide modification. bohrium.comntu.ac.uk
Asparagine: The side chain amide of asparagine can be a site for modification, although it is also susceptible to spontaneous deamidation, a common form of peptide degradation. mdpi.com Enzymatic methods using asparaginyl endopeptidases (AEPs) have been developed for site-specific labeling at asparagine residues. acs.org
These site-specific modifications are invaluable for introducing probes such as fluorescent labels, biotin (B1667282) tags, or cross-linking agents, enabling the study of peptide-protein interactions, cellular localization, and other biological processes.
Table 3: Overview of Site-Specific Side Chain Modification Strategies
| Amino Acid Residue | Functional Group | Modification Strategy | Potential Application |
| Serine (Ser) / Threonine (Thr) | Hydroxyl (-OH) | Phosphorylation-enabled deoxygenative modification | Introduction of noncanonical amino acids. acs.org |
| Serine (Ser) | Hydroxyl (-OH) | P(V)-based phosphorothioate linkage | Attachment of various cargo molecules. nih.gov |
| Phenylalanine (Phe) | Phenyl ring | Pd-catalyzed C-H olefination | Introduction of functional groups for probing interactions. bohrium.comntu.ac.uk |
| Asparagine (Asn) | Amide (-CONH2) | Asparaginyl endopeptidase (AEP)-mediated labeling | Site-specific attachment of probes. acs.org |
Purification and Quality Control of Synthetic this compound Preparations
Following synthesis and cleavage from the solid support, the crude peptide product contains the target peptide along with various impurities. Therefore, rigorous purification and quality control are essential to obtain a final product of high purity and confirmed identity.
The primary method for the purification of synthetic peptides is reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.compepdd.com Given the presence of two phenylalanine residues, this compound is expected to have a significant hydrophobic character. The purification of hydrophobic peptides can be challenging due to poor solubility and potential aggregation. nestgrp.com The selection of the appropriate C18 or C4 column and the optimization of the mobile phase gradient, typically a mixture of water and acetonitrile (B52724) with an ion-pairing agent like trifluoroacetic acid (TFA), are crucial for achieving good separation. hplc.eu
After purification, the collected fractions are analyzed to assess their purity. Analytical RP-HPLC is used to determine the percentage of the desired peptide relative to any remaining impurities. nih.gov A purity level of >95% is often required for biological studies.
The identity of the purified peptide is confirmed by mass spectrometry (MS). nih.gov Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used to determine the molecular weight of the peptide. The experimentally measured mass should correspond to the theoretical mass of this compound. Tandem mass spectrometry (MS/MS) can be further employed to sequence the peptide and confirm the amino acid composition and order, as well as to verify the presence of the N-terminal acetyl group. nih.govresearchgate.net
Table 4: Quality Control Parameters for Synthetic Peptides
| Analysis Method | Parameter Measured | Acceptance Criteria |
| Analytical RP-HPLC | Purity | Typically >95% |
| Mass Spectrometry (MS) | Molecular Weight | Match between theoretical and observed mass |
| Tandem MS (MS/MS) | Amino Acid Sequence and Modifications | Confirmation of the correct sequence and presence of modifications |
Structural Elucidation and Conformational Analysis of Ac Thr Val Ser Phe Asn Phe Oh
Spectroscopic Methods for Higher-Order Structure Determination
Spectroscopic techniques are indispensable for probing the conformational landscape of peptides in solution. These methods provide critical insights into the secondary structure and local environment of the peptide backbone and amino acid side chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-invasive technique for determining the three-dimensional structure of peptides in a solution environment that mimics physiological conditions. For Ac-Thr-Val-Ser-Phe-Asn-Phe-OH, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to gain atomic-resolution structural information.
The initial step involves the complete assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances. The N-terminal acetyl group is expected to produce a characteristic ¹H signal around 2.0 ppm. nih.gov 2D experiments such as Total Correlation Spectroscopy (TOCSY) and Correlated Spectroscopy (COSY) are used to identify spin systems corresponding to individual amino acid residues. Subsequently, sequential assignments are made using Nuclear Overhauser Effect Spectroscopy (NOESY), which detects protons that are close in space (typically < 5 Å), allowing for the connection of adjacent residues along the peptide backbone.
The analysis of NOE cross-peaks provides crucial distance restraints for structure calculation. For instance, the presence of strong sequential amide-amide (NH-NH) NOEs would suggest a helical conformation, whereas strong Hα(i) to NH(i+1) NOEs are indicative of extended β-strand structures. The magnitude of the ³J(HNHα) coupling constants, obtained from high-resolution 1D or 2D spectra, offers information on the backbone dihedral angle φ. Values around 8-10 Hz are typical for β-strands, while values around 4-6 Hz are associated with α-helical regions. Given the short length of this hexapeptide, stable helices are unlikely, and the conformation is more likely to be dominated by β-turns or random coil structures. The presence of two adjacent phenylalanine residues at the C-terminus may promote β-sheet-like aggregation, which could be observed through concentration-dependent NMR studies. nih.gov
Table 1: Illustrative ¹H NMR Chemical Shift Assignments for this compound in an aqueous solution. This table presents hypothetical chemical shift values based on typical data for peptides. rsc.org
| Residue | NH (ppm) | Hα (ppm) | Hβ (ppm) | Other (ppm) |
| Ac | - | - | - | 2.05 (CH₃) |
| Thr¹ | 8.30 | 4.35 | 4.20 | 1.21 (γ-CH₃) |
| Val² | 8.15 | 4.10 | 2.10 | 0.95, 0.90 (γ-CH₃) |
| Ser³ | 8.40 | 4.50 | 3.85 | - |
| Phe⁴ | 8.00 | 4.65 | 3.10, 3.00 | 7.20-7.35 (Aromatic) |
| Asn⁵ | 8.50 | 4.75 | 2.80, 2.70 | 7.55, 6.85 (δ-NH₂) |
| Phe⁶ | 7.90 | 4.60 | 3.15, 3.05 | 7.20-7.35 (Aromatic) |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Content
For this compound, the CD spectrum would reveal the predominant conformational states.
α-helix: Characterized by a positive peak around 192 nm and two negative peaks at approximately 208 nm and 222 nm. This is improbable for a short hexapeptide.
β-sheet: Typically shows a single negative band around 215-220 nm and a positive band near 195 nm. The presence of two Phe residues could favor β-sheet or β-turn formation.
Random coil: Exhibits a strong negative band near 200 nm, indicative of a disordered or highly flexible structure.
The analysis of the CD spectrum can provide a semi-quantitative estimate of the percentage of each secondary structure element. Environmental factors such as solvent polarity, pH, and temperature can influence the peptide's conformation, and CD is an excellent tool for monitoring these structural transitions.
Vibrational Spectroscopy (FTIR, Raman) for Amide Conformation
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques that provide information about the vibrational modes of a peptide's backbone and side chains, which are sensitive to its secondary structure and hydrogen-bonding patterns. The most informative region in the IR spectrum for this purpose is the amide I band (1600–1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide backbone. researchgate.net
The position of the amide I band is highly correlated with the peptide's secondary structure:
β-sheets: Absorb strongly in the 1620–1640 cm⁻¹ range. Antiparallel β-sheets may also show a weaker, higher frequency component around 1680-1690 cm⁻¹. nih.govdiva-portal.org
β-turns: Are associated with bands at approximately 1660-1685 cm⁻¹. researchgate.net
Random coil: Typically shows a broad peak centered around 1645–1655 cm⁻¹. researchgate.net
α-helix: Corresponds to a band at 1650–1658 cm⁻¹.
For this compound, deconvolution of the amide I band in its FTIR spectrum would allow for a quantitative estimation of its conformational populations. Raman spectroscopy provides complementary information and is particularly sensitive to the vibrations of the aromatic side chains of the two phenylalanine residues.
Table 2: Characteristic Amide I Band Frequencies for Peptide Secondary Structures.
| Secondary Structure | Typical Amide I Wavenumber (cm⁻¹) |
| β-Sheet | 1620 - 1640 |
| Random Coil | 1645 - 1655 |
| α-Helix | 1650 - 1658 |
| β-Turn | 1660 - 1685 |
X-ray Crystallography and Electron Microscopy for Solid-State and Complex Structures
While NMR provides information about the solution-state structure, X-ray crystallography offers a static, high-resolution picture of the peptide in its solid, crystalline state. The process involves growing a well-ordered single crystal of the peptide, which can be a significant challenge for small, flexible peptides.
If a suitable crystal of this compound were obtained, it would be exposed to a beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms can be determined. This would provide precise information on bond lengths, bond angles, and torsion angles. Furthermore, the crystal structure would reveal the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the crystal lattice. This information is particularly valuable for understanding how the peptide might self-assemble into larger ordered structures, a process that could be promoted by its Phe-Asn-Phe motif. nih.gov
Electron microscopy, particularly cryo-electron microscopy (cryo-EM), would be more applicable if the peptide forms larger, ordered aggregates such as amyloid-like fibrils. While typically used for much larger protein complexes, advancements in cryo-EM could potentially resolve the structure of fibrillar assemblies of short peptides.
Computational Modeling and Molecular Dynamics Simulations
Computational methods serve as a powerful complement to experimental techniques, providing dynamic insights into peptide behavior at an atomic level. Molecular dynamics (MD) simulations are particularly useful for exploring the conformational flexibility and energy landscape of peptides. drexel.edujst.go.jp
An MD simulation of this compound would typically start with an initial conformation (e.g., an extended or random coil structure). The peptide is placed in a simulation box filled with explicit water molecules, and the system's evolution is calculated over time by solving Newton's equations of motion for every atom. The interactions between atoms are described by a force field (e.g., AMBER, CHARMM, or OPLS). nih.gov These simulations, often spanning microseconds or longer, can reveal transiently populated states, conformational transitions, and the influence of solvent on the peptide's structure.
Conformational Space Exploration and Energy Landscape
The trajectory generated from an MD simulation represents a sampling of the peptide's accessible conformations. Analyzing this trajectory allows for the exploration of the peptide's conformational space and the characterization of its energy landscape.
Key analyses include:
Ramachandran Plots: These plots of the backbone dihedral angles (φ vs. ψ) for each residue reveal the most populated conformational regions (e.g., α-helical, β-sheet, or polyproline II regions).
Root-Mean-Square Deviation (RMSD): Calculating the RMSD of the peptide backbone over time relative to a starting structure indicates conformational stability. Large fluctuations suggest high flexibility.
Clustering Analysis: This groups similar conformations from the trajectory, identifying the most dominant structural states and the transitions between them.
Hydrogen Bond Analysis: Tracks the formation and breaking of intramolecular hydrogen bonds, which are critical for stabilizing secondary structures like β-turns.
For this compound, simulations could predict the propensity to form specific β-turns, identify key intramolecular interactions stabilizing folded states, and explore how the aromatic side chains of the two Phe residues interact with each other and the rest of the peptide. frontiersin.orgnih.gov This provides a dynamic picture that complements the ensemble-averaged data from spectroscopy and the static picture from crystallography.
Ligand-Binding Pocket Analysis and Interaction Dynamics
The analysis of the ligand-binding potential of this compound is crucial for understanding its biological activity. The peptide itself can act as a ligand, binding to a receptor or enzyme, or it can possess binding pockets capable of accommodating small molecules. The nature of these interactions is governed by the physicochemical properties of its constituent amino acids.
The two phenylalanine (Phe) residues are key contributors to potential binding interactions, primarily through hydrophobic and π-π stacking interactions. The aromatic rings of the Phe residues can engage with complementary aromatic or hydrophobic pockets in a target protein. Molecular dynamics simulations of similar peptides have shown that phenylalanine residues are often involved in forming stable complexes. For instance, in simulations of the regulatory ACT domain of human phenylalanine hydroxylase, phenylalanine has been shown to bind at a protein-protein interface. nih.gov
The polar residues, Threonine (Thr), Serine (Ser), and Asparagine (Asn), contribute to the specificity of binding through hydrogen bonding. The hydroxyl groups of Thr and Ser, and the amide group of Asn, can act as both hydrogen bond donors and acceptors. These interactions are critical for the precise orientation of the peptide within a binding site.
Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in elucidating these interaction dynamics. By simulating the peptide in the presence of a target receptor, it is possible to map the key interactions and determine the stability of the complex. The binding free energy, which can be calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), provides a quantitative measure of the binding affinity.
Table 1: Potential Intermolecular Interactions of this compound Residues in a Ligand-Binding Pocket
| Residue | Position | Potential Interaction Types | Likely Interacting Partners in a Receptor |
| Threonine (Thr) | 2 | Hydrogen bonding, Hydrophobic | Polar and non-polar amino acids |
| Valine (Val) | 3 | Hydrophobic | Hydrophobic amino acids (e.g., Leu, Ile, Val) |
| Serine (Ser) | 4 | Hydrogen bonding | Polar amino acids (e.g., Asp, Glu, Gln) |
| Phenylalanine (Phe) | 5 | Hydrophobic, π-π stacking | Aromatic and hydrophobic residues |
| Asparagine (Asn) | 6 | Hydrogen bonding | Polar amino acids, peptide backbone |
| Phenylalanine (Phe) | 7 | Hydrophobic, π-π stacking | Aromatic and hydrophobic residues |
Root Mean Square Deviation (RMSD) Analysis in Structural Comparisons
Root Mean Square Deviation (RMSD) is a fundamental measure used to quantify the similarity between two structures. In the context of this compound, RMSD analysis is invaluable for comparing different conformational states of the peptide obtained from computational simulations or for assessing the stability of its complex with a binding partner.
During a molecular dynamics simulation, the RMSD of the peptide's backbone atoms is calculated with respect to a reference structure (often the initial structure) over time. A stable RMSD trajectory with low fluctuations suggests that the peptide has reached a stable conformation, while large fluctuations may indicate flexibility or conformational transitions. For protein-peptide complexes, a low RMSD for the peptide's backbone atoms within the binding site is indicative of a stable binding mode. mdpi.com
Clustering analysis of simulation trajectories, based on RMSD, can be used to identify the most populated and therefore energetically favorable conformations of the peptide. This approach has been successfully used to analyze the bound conformations of peptides in protein-peptide complexes. nih.gov
Table 2: Representative RMSD Values for Bioactive Peptides in Molecular Dynamics Simulations
| Peptide System | Simulation Length (ns) | Average Backbone RMSD (Å) | Interpretation |
| Short inhibitory peptide in complex | 500 | ~1.0 - 2.0 | Stable binding and conformation |
| Flexible bioactive peptide (unbound) | 200 | > 3.0 | High conformational flexibility |
| Cyclic peptide | 100 | < 1.5 | Structurally constrained and stable |
Note: These are representative values from general studies on bioactive peptides and are intended to provide a comparative context for the potential behavior of this compound.
Investigating Secondary and Tertiary Structure Formation in Various Environments
The three-dimensional structure of a peptide is a delicate balance of intrinsic conformational preferences of its amino acids and the influence of the surrounding environment. For this compound, the formation of secondary and tertiary structures is expected to be highly dependent on the solvent.
In aqueous solution, the hydrophobic residues (Val, Phe) will likely drive the peptide to adopt a conformation that minimizes their exposure to water, potentially leading to a collapsed or globular structure. The polar residues (Thr, Ser, Asn) will tend to be on the exterior, forming hydrogen bonds with water molecules. The presence of the Phe-Phe motif is also significant, as it is a known building block for self-assembly into nanostructures like nanotubes and hydrogels, driven by π-π stacking interactions. mdpi.comnih.gov
In a non-polar or membrane-like environment, the peptide may adopt a more extended conformation or form secondary structures such as β-sheets or α-helices. The formation of intramolecular hydrogen bonds between the backbone amide and carbonyl groups, which are crucial for stabilizing these structures, is more favorable in a non-aqueous environment. Studies on other oligopeptides have shown that a switch from a β-sheet to an α-helical structure can be induced by changes in the solvent environment. nih.gov
Table 3: Predicted Secondary Structure Propensities of Constituent Amino Acids
| Amino Acid | Secondary Structure Propensity |
| Threonine (Thr) | β-sheet |
| Valine (Val) | β-sheet |
| Serine (Ser) | Turn/Coil |
| Phenylalanine (Phe) | β-sheet, α-helix |
| Asparagine (Asn) | Turn/Coil |
Note: These are general propensities and the actual secondary structure will be determined by the entire sequence and the environment.
Interactions with Model Biological Interfaces (e.g., Liposomes, Micelles)
The interaction of this compound with model biological interfaces such as liposomes and micelles provides insights into its potential behavior at cell membranes. The amphipathic nature of the peptide, with both hydrophobic (Val, Phe) and hydrophilic (Thr, Ser, Asn) residues, suggests that it is likely to interact with these interfaces.
The initial interaction is expected to be driven by electrostatic and hydrophobic forces, leading to the adsorption of the peptide onto the surface of the liposome (B1194612) or micelle. The hydrophobic Val and Phe residues can then insert into the hydrophobic core of the lipid bilayer or micelle, while the polar residues remain at the interface, interacting with the polar head groups of the lipids and the aqueous solvent. nih.gov
The extent of insertion and the resulting structural changes in both the peptide and the lipid assembly can be investigated using various biophysical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, with the use of paramagnetic probes, can provide information on the orientation and depth of insertion of the peptide into a micelle. nih.gov Small-angle X-ray scattering (SAXS) can be used to study changes in the structure of liposomes upon peptide binding. acs.org
The interaction with model membranes can also induce conformational changes in the peptide. For instance, a peptide that is unstructured in solution may adopt a more ordered helical or β-sheet structure upon binding to a lipid bilayer, a phenomenon that has been observed for many membrane-active peptides.
Molecular and Cellular Mechanism Investigations of Ac Thr Val Ser Phe Asn Phe Oh in Vitro and Ex Vivo
Elucidation of Specific Molecular Target Interactions
Information regarding the specific mechanism by which Ac-Thr-Val-Ser-Phe-Asn-Phe-OH may inhibit the dimerization of HIV-1 protease is not available in the reviewed literature.
No data on the direct binding and dissociation kinetics of this compound with HIV-1 protease or any other target proteins could be found.
Specific data from biophysical studies characterizing the binding affinity (e.g., Kd value) and stoichiometry of this compound with its putative target are absent from the public domain.
Enzyme Modulation and Kinetic Analysis
Without identification of the specific enzymes modulated by this compound, no information on its inhibition or activation mechanisms can be provided.
There is no available research detailing studies on the substrate specificity or potential allosteric modulation effects of this compound on any enzyme.
Signal Transduction Pathway Interrogation in Cellular Models
The influence of a peptide on cellular behavior is often mediated through its interaction with and modulation of signal transduction pathways. For this compound, while direct evidence is not abundant, its potential role as an enzyme inhibitor suggests that it could indirectly affect signaling cascades.
Modulation of Key Signaling Components (e.g., Kinases, Receptors)
Peptides can interact with a variety of signaling molecules, including cell surface receptors and intracellular kinases, to elicit a cellular response. The amino acid sequence of this compound, rich in hydrophobic and polar residues, provides the potential for diverse molecular interactions.
Should this peptide act as an HIV-1 protease inhibitor, its primary interaction would be with the viral protease itself. However, downstream effects on host cell signaling are plausible. For instance, by inhibiting viral replication, the peptide could prevent the virus-induced dysregulation of cellular signaling pathways, such as the MAPK/ERK pathway, which is often exploited by viruses to promote their replication.
Illustrative Data on Kinase Activity Modulation:
| Kinase | Cellular Context | Fold Change in Activity (Peptide vs. Control) |
| p38 MAPK | HIV-infected T-cells | 0.7 |
| JNK | HIV-infected T-cells | 0.9 |
| ERK1/2 | HIV-infected T-cells | 1.1 |
This table presents hypothetical data for illustrative purposes.
Analysis of Intracellular Second Messenger Systems
Second messengers, such as cyclic AMP (cAMP), inositol trisphosphate (IP3), and calcium ions (Ca2+), are crucial for amplifying and transducing extracellular signals. A peptide's interaction with a G-protein coupled receptor (GPCR) or an ion channel could significantly alter the levels of these messengers.
Given the lack of a known cell surface receptor for this compound, its direct impact on second messenger systems is likely minimal. However, indirect effects could arise from the cellular stress induced by inhibiting a key enzyme like HIV-1 protease. For example, alterations in cellular homeostasis could lead to fluctuations in intracellular calcium levels.
Cell-Based Functional Assays (Mechanistic Focus)
To understand the functional consequences of the peptide's activity at a cellular level, a range of assays can be employed. These assays can provide insights into its effects on fundamental cellular processes.
Effects on Cellular Processes (e.g., Protein Processing, Viral Replication in vitro)
The most direct and plausible cellular effect of this compound, based on available information, is the inhibition of viral replication, specifically that of HIV-1. HIV-1 protease is essential for the maturation of new viral particles, and its inhibition would halt the viral life cycle.
In an in vitro setting, this can be measured by quantifying the production of viral proteins or infectious virus particles from infected cells treated with the peptide.
Illustrative Data on HIV-1 Replication Inhibition:
| Peptide Concentration (µM) | p24 Antigen Level (ng/mL) | Percentage Inhibition (%) |
| 0 | 150 | 0 |
| 1 | 90 | 40 |
| 10 | 30 | 80 |
| 100 | 5 | 96.7 |
This table presents hypothetical data for illustrative purposes.
Beyond viral replication, the peptide's influence on cellular protein processing would likely be specific to the targeted protease and not a general effect on host cell proteasomes or other cellular proteases, assuming a high degree of specificity.
Gene Expression and Proteomic Profiling in Response to this compound
To gain a broader understanding of the peptide's cellular impact, global changes in gene expression and protein abundance can be analyzed. These "omics" approaches can reveal novel pathways and processes affected by the peptide.
In response to the inhibition of HIV-1 replication by this compound, one might expect to see changes in the expression of genes related to the host's antiviral response, such as interferons and cytokines. Proteomic analysis could reveal alterations in the levels of cellular proteins that are either directly or indirectly involved in the viral life cycle.
Cellular Uptake and Intracellular Localization Mechanisms
For a peptide to exert an intracellular effect, such as inhibiting a viral protease, it must first cross the cell membrane. The mechanisms by which peptides enter cells can vary and include endocytosis, pinocytosis, or direct membrane translocation.
The physicochemical properties of this compound, including its size, charge, and hydrophobicity, will determine its preferred mode of entry. The presence of both hydrophobic (Val, Phe) and polar (Thr, Ser, Asn) residues suggests it may have some membrane-permeabilizing properties, though this would require experimental verification.
Once inside the cell, the peptide would need to localize to the cytoplasm, where viral replication and protein processing occur. The specific subcellular localization could be investigated using fluorescently labeled versions of the peptide and microscopy techniques.
Investigation of Protein-Peptide and Peptide-Nucleic Acid Interactions
Interactions between proteins and peptides are governed by a variety of forces, including hydrophobic interactions, hydrogen bonding, and electrostatic interactions. The presence of two phenylalanine residues in this compound provides significant potential for hydrophobic and aromatic stacking interactions with corresponding domains in proteins. The valine residue further contributes to the hydrophobic character of the peptide. Conversely, the threonine, serine, and asparagine residues, with their polar side chains, are capable of forming hydrogen bonds with protein partners.
Peptide-nucleic acid interactions are fundamental to many cellular processes. While less common than protein-protein interactions, peptides can bind to DNA and RNA, often in a sequence- or structure-specific manner. These interactions are mediated by electrostatic forces between positively charged amino acid residues and the negatively charged phosphate backbone of nucleic acids, as well as hydrogen bonding and base-stacking interactions. A study has explored the contribution of phenylalanine and asparagine side chains to the recognition of DNA by peptides, suggesting that these residues can influence double-strand stability through hydrogen bonds and π-π interactions when incorporated into a DNA duplex nih.gov.
The following table summarizes the potential interactions of the constituent amino acids of this compound:
| Amino Acid | Three-Letter Code | One-Letter Code | Side Chain Property | Potential Interactions |
| N-Acetyl-Threonine | Ac-Thr | Ac-T | Polar, uncharged | Hydrogen bonding |
| Valine | Val | V | Nonpolar, aliphatic | Hydrophobic interactions |
| Serine | Ser | S | Polar, uncharged | Hydrogen bonding |
| Phenylalanine | Phe | F | Nonpolar, aromatic | Hydrophobic interactions, π-stacking |
| Asparagine | Asn | N | Polar, uncharged | Hydrogen bonding |
| Phenylalanine | Phe | F | Nonpolar, aromatic | Hydrophobic interactions, π-stacking |
This table is generated based on the general properties of the amino acids.
Detailed research findings on the specific interactions of this compound are still emerging. Computational modeling and in vitro binding assays are crucial tools in mapping the potential protein and nucleic acid partners of this peptide.
Modulation of Biological Processes in Isolated Organelles or Subcellular Fractions
Investigations into the effects of this compound on isolated organelles and subcellular fractions provide insights into its potential cellular functions. The amphipathic nature of this peptide, resulting from its combination of hydrophobic and hydrophilic residues, suggests it may interact with cellular membranes.
Mitochondria, the primary sites of cellular energy production, are a key focus of such studies. The integrity and function of mitochondrial membranes are critical for processes like oxidative phosphorylation. Peptides can influence mitochondrial functions in various ways, including altering membrane potential and affecting the electron transport chain. For instance, some D-amino acids have been shown to affect mitochondrial functions in rat liver, including inducing swelling and inhibiting oxygen consumption nih.gov. While this compound is composed of L-amino acids, this highlights the potential for amino acid-based molecules to modulate mitochondrial activity. The interplay between amino acid metabolism and mitochondrial homeostasis is a complex area of research nih.gov.
The endoplasmic reticulum (ER) is another organelle of interest, particularly concerning protein folding and quality control. The insertion and folding of proteins within the ER membrane are influenced by the properties of their amino acid sequences. Studies have shown that charged and highly polar residues can reduce the efficiency of protein insertion into the ER membrane, while nonpolar residues tend to promote it nih.gov. The specific sequence of this compound could therefore potentially modulate ER-associated processes if it were to localize to this organelle.
Further research utilizing isolated organelle preparations and subcellular fractionation techniques is necessary to fully characterize the effects of this compound on specific cellular compartments and their associated biological processes.
The following table summarizes the potential effects of this compound on subcellular components based on its chemical properties:
| Organelle/Subcellular Fraction | Potential Modulated Process | Rationale based on Peptide Composition |
| Mitochondria | Membrane potential, Oxidative phosphorylation | Amphipathic nature may allow interaction with mitochondrial membranes. |
| Endoplasmic Reticulum | Protein folding and translocation | Hydrophobic and polar residues may influence the membrane environment and protein handling. |
| Plasma Membrane | Signal transduction, Transport | Amphipathic character could lead to interactions with the lipid bilayer. |
This table presents hypothetical modulations based on the physicochemical properties of the peptide and general biological principles.
Computational and Bioinformatic Approaches in the Research of Ac Thr Val Ser Phe Asn Phe Oh
De Novo Peptide Design Principles and Algorithm Development
De novo peptide design refers to the creation of novel peptide sequences with desired properties based on fundamental physicochemical principles, without relying on existing templates. nih.gov This process is a significant computational challenge due to the vastness of the possible sequence combinations. The core principle involves navigating this enormous sequence space to identify candidates that are predicted to fold into a stable structure and exhibit a specific function, such as binding to a therapeutic target. nih.govcmu.edu
The design process typically involves several key steps:
Backbone Scaffolding: Generating plausible three-dimensional backbone conformations that can support the desired function. nih.gov
Sequence Optimization: Finding an optimal amino acid sequence that can stably adopt the designed backbone structure. nih.gov
Scoring Function Evaluation: Using energy functions to assess the stability of the designed peptide and the affinity of its interaction with a target molecule. nih.gov
A variety of algorithms have been developed to address these challenges. Deterministic algorithms like Dead-End Elimination (DEE) systematically prune the search space, while stochastic methods such as Monte Carlo simulations explore the conformational and sequence space more broadly. cmu.edu More recent approaches, like the Protocol for Amino acid Refinement through Computational Evolution (PARCE), employ an iterative process where single-point mutations are introduced, and the resulting complexes are evaluated using molecular dynamics simulations to accurately describe conformational changes. units.it Another innovative algorithm, DexDesign, leverages techniques like the Minimum Flexible Set and Inverse Alanine Scan to exponentially reduce the search space for designing D-peptide inhibitors. biorxiv.org These computational protocols enable the rational design of peptides with predefined structures and functions, accelerating the development of new therapeutic and biotechnological agents. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the structural properties of a series of compounds and their biological activities. uestc.edu.cncreative-peptides.com In peptide research, QSAR, sometimes referred to as quantitative sequence-activity models (QSAM), is instrumental in predicting the bioactivity of novel or modified peptides like Ac-Thr-Val-Ser-Phe-Asn-Phe-OH without the need for initial synthesis and testing. rsc.orgnih.govacs.org
The foundation of peptide QSAR lies in the numerical representation of the peptide's structure using molecular descriptors. frontiersin.org For peptides, these descriptors are typically derived from the physicochemical, topological, or 3D-structural properties of their constituent amino acids. acs.org These are known as Amino Acid Descriptors (AADs). frontiersin.orgacs.org An n-mer peptide can be parameterized by converting each amino acid into a vector of its principal properties. frontiersin.org
The development of a robust QSAR model involves several stages:
Data Set Compilation: Gathering a dataset of peptides with experimentally determined biological activities.
Descriptor Calculation: Characterizing the peptide structures by calculating relevant AADs.
Variable Selection: Identifying the most significant descriptors that correlate with the observed activity.
Model Generation: Using statistical methods to build the mathematical model. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced machine learning algorithms like Support Vector Machines (SVM). uestc.edu.cnfrontiersin.org
Model Validation: Rigorously testing the model's stability and predictive power using internal (e.g., cross-validation) and external validation sets. acs.org
QSAR models have been successfully applied to predict a wide range of peptide bioactivities, including antioxidant, antimicrobial, and enzyme-inhibitory effects. rsc.orgnih.gov
| Descriptor Category | Description | Examples |
|---|---|---|
| Physicochemical | Based on the physical and chemical properties of amino acid side chains. | Hydrophobicity, pKa, Molecular Weight, Polarity, Charge. |
| Topological | Describe the connectivity and shape of the amino acid molecule. | Connectivity indices, Shape indices. |
| 3D-Structural / Conformational | Derived from the three-dimensional structure or conformational preferences of amino acids. | Steric parameters (e.g., STERIMOL), Propensity for secondary structures (α-helix, β-sheet). |
| Principal Component Analysis (PCA)-based | Composite descriptors derived from PCA of multiple physicochemical properties (z-scores). | z1 (hydrophobicity), z2 (steric properties), z3 (electronic properties). |
Molecular Docking and Virtual Screening Methodologies for Target Identification and Optimization
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second (a receptor, typically a protein), forming a stable complex. americanpeptidesociety.orgnih.gov This technique is crucial for identifying potential biological targets for peptides like this compound and for understanding the molecular basis of their activity. americanpeptidesociety.orgresearchgate.net The process involves sampling a vast number of possible conformations and orientations of the peptide within the target's binding site and then using a scoring function to rank the resulting poses. nih.govschrodinger.com
Docking approaches can be broadly categorized:
Global Docking: The entire surface of the receptor is searched to identify potential binding sites without prior knowledge. nih.gov
Local Docking: The search is confined to a predefined binding site, which is computationally less intensive. nih.gov
Flexible Docking: Accounts for the conformational flexibility of the peptide and, in some cases, the protein receptor, providing a more realistic simulation of the binding event. americanpeptidesociety.orgnih.gov
Virtual Screening (VS) leverages molecular docking on a large scale. It involves computationally screening vast libraries of compounds (ligands) against a specific target structure to identify potential "hits" with high binding affinity. nih.govnih.gov For peptides, computationally generated virtual peptide libraries can be screened to discover novel bioactive sequences. creative-peptides.com There are two primary VS strategies:
Structure-Based Virtual Screening (SBVS): Relies on the 3D structure of the target protein. Large libraries of peptides are docked into the target's binding site, and the best-scoring candidates are selected for further investigation. nih.gov
Ligand-Based Virtual Screening (LBVS): Used when the target structure is unknown but active ligands have been identified. This method searches for molecules in a library that are similar to the known active ligands. mdpi.com
Numerous software tools, such as AutoDock, Glide, and MDockPeP, have been developed for peptide-protein docking, each employing different algorithms and scoring functions to predict binding modes and affinities. nih.govnih.govschrodinger.com These methodologies are instrumental in the hit identification and lead optimization phases of peptide-based drug discovery. nih.govmdpi.com
| Methodology | Requirement | Principle | Application |
|---|---|---|---|
| Structure-Based Virtual Screening (SBVS) | Known 3D structure of the target protein. | Docks library compounds into the target's binding site and scores their fit. | Discovering novel ligands for a known target. |
| Ligand-Based Virtual Screening (LBVS) | Known active ligands, target structure not required. | Searches for library compounds with features similar to known active ligands. | Finding new ligands when the target structure is unknown. |
Machine Learning and Artificial Intelligence Applications in Peptide Research
Machine learning (ML) and artificial intelligence (AI) are revolutionizing peptide research by leveraging computational power to analyze vast datasets and build predictive models. mdpi.compolifaces.de These technologies can identify complex patterns and relationships that are not apparent through traditional analysis, significantly accelerating the discovery and optimization of therapeutic peptides. mdpi.comnih.gov
Key applications of AI/ML in peptide research include:
Bioactivity Prediction: Deep learning models, such as Convolutional Neural Networks (CNNs) and Recurrent Neural Networks (RNNs), can be trained on large datasets of peptide sequences and their known activities to predict the function of novel peptides, such as whether they are anticancer or antimicrobial. nih.govoup.combioengineer.org
Screening and Selection: AI algorithms can rapidly screen massive virtual peptide libraries to prioritize promising candidates for experimental validation, streamlining the discovery process. mdpi.comnih.gov
De Novo Design: Deep generative models, including Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can learn the underlying patterns of known bioactive peptides to design entirely new sequences with desired properties. nih.govresearchgate.netrsc.orgnih.gov These models can explore the vast chemical space more efficiently than traditional methods, generating novel candidates for specific therapeutic targets. nih.govoup.com The Feedback GAN (FBGAN) architecture, for example, incorporates a classifier during training to optimize the generation of functional peptides like antimicrobial peptides (AMPs). nih.gov
Property Optimization: AI can guide the optimization of peptide properties such as binding affinity, stability, and bioavailability by predicting the effects of specific amino acid substitutions. nih.govyoutube.com
The integration of AI and ML offers a transformative approach to peptide drug discovery, enabling researchers to make more informed decisions and reducing the reliance on costly and time-consuming experimental work. mdpi.comnih.gov
Peptide-Target Interaction Network Analysis and Pathway Mapping
Understanding a peptide's biological effect requires looking beyond its primary target to its broader influence on cellular networks. Peptide-target interaction network analysis and pathway mapping are bioinformatic approaches used to contextualize the function of a peptide like this compound within the complex web of molecular interactions that govern cellular processes.
The process begins with the identification of the peptide's direct binding partner(s), often predicted through methods like molecular docking or identified experimentally. Once a primary target is known, network analysis can be performed using various databases and computational tools.
Key steps in this analysis include:
Target-Interaction Data Retrieval: Using protein-protein interaction (PPI) databases (e.g., STRING, BioGRID, IntAct) to identify known interactors of the peptide's primary target protein.
Network Construction: Building a network graph where proteins (nodes) are connected by edges representing their interactions. The peptide's target is a central node in this initial network.
Pathway Enrichment Analysis: Employing tools like DAVID or Metascape to determine if the proteins in the interaction network are significantly over-represented in specific biological pathways (e.g., signaling, metabolic, or disease-related pathways from databases like KEGG or Reactome).
This systems-level approach provides a holistic view of the peptide's potential mechanism of action. By mapping how the perturbation of a primary target propagates through interconnected pathways, researchers can predict downstream biological outcomes, potential off-target effects, and new therapeutic applications.
Advanced Analytical Methodologies for Ac Thr Val Ser Phe Asn Phe Oh Characterization
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Purity and Identity
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are indispensable tools for assessing the purity and confirming the identity of Ac-Thr-Val-Ser-Phe-Asn-Phe-OH. These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For peptide analysis, reversed-phase HPLC (RP-HPLC) is the most common modality.
In a typical RP-HPLC setup for this compound, a nonpolar stationary phase (e.g., C18-silica) is used in conjunction with a polar mobile phase, which usually consists of a gradient of an aqueous solvent (often containing an ion-pairing agent like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile (B52724). The peptide is retained on the column and then eluted as the concentration of the organic solvent increases. The retention time is a characteristic property that can be used for identification when compared to a reference standard.
The purity of the peptide is determined by integrating the peak area of the main compound and expressing it as a percentage of the total area of all observed peaks. UHPLC, which utilizes smaller particle-sized columns and higher pressures, offers significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and faster analysis times. This allows for a more accurate quantification of impurities, such as deletion sequences or incompletely deprotected peptides that may have arisen during synthesis.
Table 1: Typical HPLC/UHPLC Parameters for this compound Analysis
| Parameter | Typical Condition |
|---|---|
| Column | C18, 2.1-4.6 mm ID, 50-250 mm length |
| Particle Size | <2 µm (UHPLC), 3-5 µm (HPLC) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient of Mobile Phase B |
| Flow Rate | 0.2-1.0 mL/min |
| Detection | UV at 210-220 nm |
| Column Temperature | 25-40 °C |
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone for the characterization of peptides, providing precise molecular weight information and sequence confirmation.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing large, thermally labile biomolecules like peptides. nih.gov In ESI-MS, a solution of the peptide is passed through a high-voltage capillary, generating an aerosol of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions with minimal fragmentation. nih.gov ESI often produces multiply charged ions, which allows for the analysis of high-mass compounds on mass analyzers with a limited m/z range. nih.gov For this compound, ESI-MS can rapidly and accurately confirm the molecular weight of the intact peptide.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique widely used for peptide analysis. nih.gov In this method, the peptide sample is co-crystallized with a matrix material on a target plate. wikipedia.org A pulsed laser irradiates the sample, causing the matrix to absorb the laser energy and desorb, carrying the analyte molecules into the gas phase and ionizing them. wikipedia.org MALDI typically produces singly charged ions, simplifying the resulting mass spectrum. nih.gov The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio, providing a highly accurate mass determination. nih.gov MALDI-TOF is valued for its high sensitivity and tolerance to buffers and salts. nih.gov
Table 2: Comparison of ESI-MS and MALDI-TOF for Peptide Analysis
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
|---|---|---|
| Ionization State | Primarily multiply charged ions | Primarily singly charged ions nih.gov |
| Sample Introduction | Solution-based, often coupled with LC | Solid-state, co-crystallized with a matrix wikipedia.org |
| Fragmentation | Minimal (soft ionization) nih.gov | Minimal (soft ionization) wikipedia.org |
| Salt Tolerance | Moderate | High nih.gov |
| Typical Application | LC-MS, intact mass analysis | High-throughput screening, imaging MS researchgate.net |
Tandem Mass Spectrometry (MS/MS) is a crucial technique for unequivocally verifying the amino acid sequence of this compound. nih.gov In an MS/MS experiment, the precursor ion corresponding to the peptide of interest is selected in the first mass analyzer, subjected to fragmentation through collision-induced dissociation (CID) or other methods, and the resulting fragment ions are analyzed in a second mass analyzer.
The fragmentation typically occurs at the peptide bonds, producing a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide. This powerful technique confirms the primary structure and can also be used to identify and locate any post-translational modifications or modifications introduced during synthesis.
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that is complementary to HPLC. nih.govspringernature.com CE separates molecules based on their charge-to-mass ratio in an electric field. nih.gov For peptides like this compound, which are amphoteric, CE offers an alternative separation mechanism based on electrophoretic mobility. springernature.com
The technique is performed in a narrow capillary filled with an electrolyte solution. nih.gov A high voltage is applied across the capillary, causing charged molecules to migrate at different velocities. This results in highly efficient separations with excellent resolution. CE is particularly advantageous for its low sample and reagent consumption. Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be optimized for peptide analysis by adjusting parameters like buffer pH and composition. springernature.comijpca.org
Chiral Analysis Methods for Stereochemical Integrity
The biological activity of peptides is critically dependent on the stereochemical integrity of their constituent amino acids. For this compound, it is essential to confirm that all amino acids are in the intended L- or D-configuration. Chiral analysis methods are employed to detect and quantify any enantiomeric impurities (racemization) that may have occurred during peptide synthesis.
Methods for chiral analysis of peptides often involve derivatization with a chiral reagent to form diastereomers, which can then be separated by standard reversed-phase HPLC. Alternatively, chiral stationary phases in HPLC can be used to directly separate the enantiomers. Advanced techniques like ion mobility-mass spectrometry (IM-MS) are also emerging as powerful tools for chiral discrimination of amino acids and peptides. researchgate.net
Quantitative Analytical Techniques for Peptide Concentration Determination
The accurate determination of the concentration of this compound is critical for its application in research and development. Several robust analytical methodologies can be employed for this purpose, each with distinct principles, advantages, and limitations. The choice of method often depends on the required accuracy, the purity of the sample, the available instrumentation, and the sample matrix. Key techniques include UV/Vis Spectrophotometry, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Amino Acid Analysis (AAA), and Liquid Chromatography-Mass Spectrometry (LC-MS).
UV/Vis Spectrophotometry
UV/Vis spectrophotometry is a widely used, non-destructive technique for the rapid estimation of peptide concentration. nih.govresearchgate.net The method relies on the absorption of ultraviolet light by chromophores within the peptide structure. For this compound, the primary chromophores are the phenyl groups of the two phenylalanine residues and the peptide bonds themselves.
Absorbance at 280 nm: Aromatic amino acids such as tryptophan and tyrosine are the main contributors to absorbance at 280 nm. nih.gov While this compound lacks these residues, the two phenylalanine residues exhibit a weaker, yet still measurable, absorbance at this wavelength. This method is most useful for purified peptide solutions where the sequence is known and potential interferences are minimal. The concentration is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorption coefficient, c is the concentration, and l is the path length. researchgate.net
Absorbance at 205-215 nm: A more sensitive approach for this peptide involves measuring absorbance in the far-UV region (around 205 nm or 215 nm), where the peptide backbone itself strongly absorbs light. nih.govresearchgate.net This method is less dependent on the amino acid composition and therefore offers lower protein-to-protein variability. researchgate.net However, it is highly sensitive to interference from buffer components and other UV-absorbing contaminants. rsc.org The Waddell method, for instance, uses the difference in absorbance at 215 nm and 225 nm to calculate concentration, which helps to correct for some background interference. rsc.org
Table 1: Illustrative UV Spectrophotometry Data for this compound Concentration Curve
This table presents hypothetical data for a calibration curve generated by measuring the absorbance of standard solutions of the peptide at 215 nm.
| Concentration (µg/mL) | Absorbance at 215 nm (A215) | Absorbance at 225 nm (A225) | Corrected Absorbance (A215 - A225) |
|---|---|---|---|
| 10 | 0.125 | 0.030 | 0.095 |
| 25 | 0.310 | 0.075 | 0.235 |
| 50 | 0.620 | 0.150 | 0.470 |
| 75 | 0.935 | 0.225 | 0.710 |
| 100 | 1.250 | 0.300 | 0.950 |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for both the purification and quantification of peptides. It separates molecules based on their hydrophobicity. For quantification, the peptide is injected onto an RP-HPLC column (typically a C18 column) and eluted with a gradient of an organic solvent (like acetonitrile) in an aqueous mobile phase. nih.gov
A UV detector, typically set to a wavelength between 210 and 220 nm to detect the peptide bond, monitors the column eluent. The concentration of this compound in a sample is determined by comparing the peak area of the analyte to a calibration curve generated from injections of known concentrations of a certified peptide standard. This method provides high precision and can resolve the target peptide from impurities, making it more accurate than standalone spectrophotometry. researchgate.net
Table 2: Example RP-HPLC Calibration Data for this compound
This table shows representative data for a five-point calibration curve used to quantify the peptide. The analysis is performed using a C18 column with UV detection at 214 nm.
| Standard Concentration (mg/mL) | Retention Time (minutes) | Peak Area (arbitrary units) |
|---|---|---|
| 0.05 | 15.21 | 185,430 |
| 0.10 | 15.22 | 370,150 |
| 0.25 | 15.20 | 925,800 |
| 0.50 | 15.21 | 1,852,100 |
| 1.00 | 15.22 | 3,705,500 |
Amino Acid Analysis (AAA)
Amino Acid Analysis is considered the "gold standard" for the absolute quantification of peptides and proteins due to its high accuracy. researchgate.netnih.gov The technique involves two main steps:
Hydrolysis: The peptide is hydrolyzed into its constituent amino acids, typically by heating in 6 M hydrochloric acid. nih.gov This process breaks all peptide bonds.
Quantification: The resulting free amino acids are separated, identified, and quantified. This is commonly achieved by ion-exchange chromatography or reversed-phase HPLC, followed by post-column or pre-column derivatization (e.g., with ninhydrin (B49086) or phenylisothiocyanate) and detection via UV or fluorescence. nih.gov
The concentration of the original peptide is calculated from the molar amounts of the stable amino acids released during hydrolysis. For this compound, the quantities of valine and phenylalanine would be reliable indicators. Threonine and serine can be partially degraded during acid hydrolysis, and asparagine is converted to aspartic acid, requiring careful calibration and potential correction factors. Modern AAA methods may use mass spectrometry for detection, which can eliminate the need for derivatization. nih.gov
Table 3: Representative Amino Acid Analysis Results for a Sample of this compound
This table illustrates the expected molar ratios from the hydrolysis of the peptide. The absolute amount of the peptide is determined from the measured quantity of a stable reference amino acid (e.g., Valine).
| Amino Acid | Expected Molar Ratio | Observed Molar Ratio | Notes |
|---|---|---|---|
| Aspartic Acid (Asx) | 1 | 1.02 | Represents Asn after hydrolysis |
| Threonine (Thr) | 1 | 0.91 | Slight degradation is common |
| Serine (Ser) | 1 | 0.88 | Degradation is common |
| Valine (Val) | 1 | 1.00 | Stable residue, good for quantification |
| Phenylalanine (Phe) | 2 | 1.99 | Stable residue, good for quantification |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. It is an exceptionally powerful tool for peptide quantification. After separation by RP-HPLC, the peptide is ionized (e.g., by electrospray ionization) and its mass-to-charge ratio is measured.
For quantitative analysis, a technique such as Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) is often employed. These methods offer high selectivity and sensitivity by focusing the mass spectrometer on specific mass-to-charge values corresponding to the target peptide. Quantification is typically achieved by comparing the signal intensity of the sample to that of a stable isotope-labeled version of the same peptide, which is added to the sample as an internal standard. This approach provides highly accurate and precise measurements, even in complex biological matrices. nih.gov
Degradation Pathways and Stability Studies of Ac Thr Val Ser Phe Asn Phe Oh in Biological Research Contexts
Enzymatic Degradation by Peptidases in In Vitro Systems
The enzymatic stability of a peptide is a critical factor in its in vitro efficacy and lifespan. The primary mechanism of enzymatic degradation is the cleavage of peptide bonds by proteases, also known as peptidases. The susceptibility of Ac-Thr-Val-Ser-Phe-Asn-Phe-OH to these enzymes is largely determined by its amino acid sequence and its N-terminal acetyl group.
The N-terminal acetylation of the peptide provides a significant shield against degradation by aminopeptidases, a ubiquitous class of exopeptidases that cleave amino acids from the N-terminus of proteins and peptides. This modification is a common strategy to enhance the stability and prolong the half-life of synthetic peptides in biological systems. nih.gov
However, the peptide remains potentially susceptible to cleavage by endopeptidases, which act on internal peptide bonds. The presence of two phenylalanine (Phe) residues suggests a potential for cleavage by chymotrypsin (B1334515), an endopeptidase that preferentially cleaves at the C-terminus of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. The potential cleavage sites for chymotrypsin in this compound would be after the Phe at position 4 and the Phe at position 6.
Trypsin, another common serine protease, is unlikely to degrade this peptide as it typically cleaves after positively charged residues like lysine (B10760008) and arginine, which are absent in this sequence. The peptide's function as an HIV-1 protease inhibitor indicates a high affinity for the active site of this specific aspartic protease, which may confer some resistance to its catalytic action, but this does not preclude degradation by other classes of proteases. gentaur.com
Table 1: Potential Peptidase Cleavage Sites in this compound
| Peptidase | Recognition Site | Potential Cleavage Site(s) | Susceptibility |
| Aminopeptidases | N-terminal amino acid | N-terminus | Low (due to acetylation) |
| Chymotrypsin | Aromatic amino acids (Phe, Tyr, Trp) | After Phe-4 and Phe-6 | High |
| Trypsin | Basic amino acids (Lys, Arg) | None | Low |
Chemical Stability and Susceptibility to Environmental Factors (e.g., pH, Temperature, Light)
The chemical stability of this compound is influenced by environmental factors such as pH, temperature, and light. As a lyophilized powder, the peptide is reported to be stable for at least 12 months when stored at -20°C. gentaur.com For short-term storage, 4°C is acceptable. gentaur.com
pH: The pH of the solution can significantly impact the stability of the peptide. The presence of an asparagine (Asn) residue makes the peptide susceptible to deamidation, a common non-enzymatic degradation pathway. This reaction involves the formation of a cyclic succinimide (B58015) intermediate, which can then hydrolyze to form a mixture of aspartic acid and isoaspartic acid residues. The rate of deamidation is pH-dependent, generally increasing under neutral to alkaline conditions. The presence of a phenylalanine residue C-terminal to the asparagine may influence the rate of this degradation.
Temperature: In solution, peptides are generally less stable than in their lyophilized form. Elevated temperatures can accelerate degradation reactions such as deamidation and hydrolysis of peptide bonds. For reconstituted peptides, storage at -20°C is recommended to minimize degradation. gentaur.com Repeated freeze-thaw cycles should be avoided as they can also contribute to peptide degradation.
Strategies for Enhancing In Vitro Stability for Research Applications
To improve the stability of this compound for in vitro research applications, several strategies can be employed, building upon the inherent stability provided by N-terminal acetylation.
One common approach is the substitution of L-amino acids with their D-isomers. D-amino acids are not recognized by most naturally occurring proteases, thus rendering the peptide bonds resistant to enzymatic cleavage. For instance, replacing one or both of the phenylalanine residues with D-phenylalanine could significantly enhance resistance to chymotrypsin-like proteases.
Another strategy is the modification of the peptide backbone. This can include the introduction of non-natural amino acids or the formation of cyclic structures. Cyclization can reduce the flexibility of the peptide and mask cleavage sites, thereby increasing enzymatic resistance.
The formulation of the peptide in appropriate buffers can also enhance its chemical stability. For peptides susceptible to deamidation, maintaining a slightly acidic pH (around 5-6) can slow down this degradation pathway. The inclusion of cryoprotectants like glycerol (B35011) in frozen stocks can help to mitigate the damage from freeze-thaw cycles.
Table 2: Strategies to Enhance In Vitro Stability of Peptides
| Strategy | Mechanism of Action | Potential Application to this compound |
| D-Amino Acid Substitution | Steric hindrance prevents peptidase recognition. | Replace L-Phe with D-Phe to block chymotrypsin cleavage. |
| Peptide Cyclization | Conformational rigidity masks cleavage sites. | Cyclize the peptide to reduce susceptibility to endopeptidases. |
| Formulation Optimization | Control of pH and prevention of physical stress. | Use of slightly acidic buffers to minimize Asn deamidation. |
| PEGylation | Steric shielding of the peptide backbone. | Covalent attachment of polyethylene (B3416737) glycol to increase half-life. |
Analysis of Degradation Products and Their Potential Biological Activities
The degradation of this compound can result in a variety of smaller peptide fragments and modified peptides. The identification of these degradation products is typically achieved using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
Enzymatic degradation by a chymotrypsin-like protease would likely yield fragments such as Ac-Thr-Val-Ser-Phe-OH and Asn-Phe-OH. Chemical degradation, primarily through deamidation of the asparagine residue, would result in the formation of Ac-Thr-Val-Ser-Phe-Asp-Phe-OH and Ac-Thr-Val-Ser-Phe-isoAsp-Phe-OH.
The biological activities of these degradation products are generally unknown and would require specific investigation. It is plausible that the smaller peptide fragments resulting from proteolytic cleavage would have significantly reduced or no inhibitory activity against HIV-1 protease, as the entire hexapeptide sequence is likely necessary for optimal binding to the enzyme's active site. The deamidated forms of the peptide may also exhibit altered binding affinity and biological activity. Further research would be needed to isolate these degradation products and assess their specific biological functions.
Future Directions and Emerging Research Avenues for Ac Thr Val Ser Phe Asn Phe Oh
Development of Ac-Thr-Val-Ser-Phe-Asn-Phe-OH as a Chemical Biology Tool
There is currently no specific information available detailing the development or use of this compound as a chemical biology tool. In principle, peptides can be developed as tools to probe biological systems, for instance, by attaching fluorescent tags or reactive groups. However, without specific research on this peptide, any discussion remains speculative.
Integration with Systems Biology and Multi-Omics Approaches
Information regarding the integration of this compound with systems biology and multi-omics approaches is not available. Such studies would involve observing the global effects of the peptide on a biological system's transcriptome, proteome, or metabolome, for which there is no current published data.
Exploration of this compound as a Scaffold for Rational Peptide Design
While the principles of using peptide sequences as scaffolds for designing new molecules with specific functions are well-established, there are no specific examples of this compound being used for this purpose. nih.govnih.gov The potential for such use would depend on its structural properties, which have not been detailed in available resources. Computational studies on the deamidation of asparagine residues adjacent to phenylalanine, such as in the Asn-Phe sequence present in this peptide, have been conducted to understand protein degradation, which is a consideration in peptide design. nih.gov
Mechanistic Studies in Complex Non-Human Biological Systems (e.g., Organoids, Tissue Explants)
No mechanistic studies of this compound in organoids, tissue explants, or other complex non-human biological systems have been found in the available literature. Research in this area would be a future step following initial in vitro characterization, which itself is not widely documented for this specific peptide.
Q & A
Q. How can researchers optimize the solid-phase synthesis of Ac-Thr-Val-Ser-Phe-Asn-Phe-OH to minimize side reactions?
Methodological Answer: To minimize side reactions (e.g., racemization, incomplete coupling), use pre-activated amino acids (e.g., HOBt/DIC activation), monitor coupling efficiency via Kaiser tests, and employ low-temperature (4°C) conditions for sensitive residues like serine and asparagine. Purify intermediates via reversed-phase HPLC and validate purity using mass spectrometry (MS) . For reproducibility, document resin swelling times and deprotection cycles rigorously .
Q. What analytical techniques are critical for characterizing the secondary structure of this compound?
Methodological Answer: Circular dichroism (CD) spectroscopy is essential for identifying β-sheet or random coil conformations in aqueous solutions. Pair this with nuclear magnetic resonance (NMR) (e.g., 2D NOESY for inter-residue interactions) and dynamic light scattering (DLS) to assess aggregation states. Ensure solvent compatibility (e.g., TFE for membrane-mimetic environments) and validate results against computational predictions (e.g., PEP-FOLD) .
Q. How should researchers design functional assays to evaluate the peptide’s interaction with target proteins?
Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD). For cell-based assays, employ fluorescence microscopy with labeled peptide derivatives (e.g., FITC tagging) and include negative controls (scrambled peptide sequences). Validate specificity via competitive binding assays and statistical analysis (e.g., ANOVA for dose-response curves) .
Advanced Research Questions
Q. What experimental designs address contradictions in reported stability data for this compound under physiological conditions?
Methodological Answer: Implement a factorial design to test variables like pH (5.0–7.4), temperature (25–37°C), and ionic strength. Use high-resolution LC-MS to quantify degradation products (e.g., deamidation at Asn) and compare stability across buffers (e.g., phosphate vs. Tris-HCl). Apply Arrhenius kinetics to extrapolate shelf-life and reconcile discrepancies by controlling for oxidation (e.g., nitrogen atmosphere) .
Q. How can researchers investigate the peptide’s conformational dynamics during membrane interactions?
Methodological Answer: Combine coarse-grained molecular dynamics (CG-MD) simulations (e.g., Martini force field) with experimental data from neutron reflectometry. Use deuterated lipid bilayers to track peptide insertion depth. Validate simulations via time-resolved fluorescence quenching and compare with synchrotron radiation CD for real-time structural changes .
Q. What strategies resolve conflicting findings in the peptide’s role in signaling pathways?
Methodological Answer: Conduct phosphoproteomics to map kinase/phosphatase activity changes post-treatment. Use CRISPR knockouts of candidate receptors (e.g., GPCRs) to isolate pathways. Apply Bayesian statistics to integrate multi-omics datasets and address false positives from cross-reactive antibodies .
Q. How should computational models be validated for predicting this compound aggregation propensity?
Methodological Answer: Train machine learning models (e.g., Rosetta Energy Functions) on experimental aggregation data (Thioflavin T assays, TEM imaging). Use leave-one-out cross-validation and compare with physics-based tools (e.g., TANGO). Discrepancies require revisiting force field parameters or solvent models .
Q. What frameworks guide the integration of multi-omics data in studying the peptide’s metabolic effects?
Methodological Answer: Apply systems biology frameworks (e.g., weighted gene co-expression networks) to link transcriptomics and metabolomics. Use stable isotope tracing (13C-glucose) to track peptide-induced metabolic flux. Validate via siRNA silencing of hub genes and orthogonal partial least squares (OPLS) regression .
Q. How do researchers develop hypotheses for the peptide’s cross-species functional conservation?
Methodological Answer: Perform sequence alignment (Clustal Omega) to identify conserved residues. Use phylogenetic foot printing to locate regulatory motifs. Test hypotheses via transgenic models (e.g., zebrafish expressing humanized receptors) and electrophoretic mobility shift assays (EMSAs) for DNA binding .
Q. What protocols ensure reproducibility in synthesizing and testing this compound analogs?
Methodological Answer: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Standardize protocols via SOPs (e.g., ISO 9001 for HPLC gradients) and inter-lab validation rounds. Use blockchain-enabled lab notebooks to track reagent batches and instrument calibration logs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
